![molecular formula C19H24N4O4S B2552071 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide CAS No. 899751-14-5](/img/structure/B2552071.png)

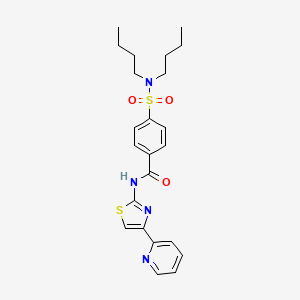

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

Pyrazole derivatives can be synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and, 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups. The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Compounds were successfully used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles; they carried out a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with high overall yields .Physical and Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties .Scientific Research Applications

Computational and Pharmacological Evaluation of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their potential in various pharmacological applications. A study by M. Faheem (2018) explored the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles, including their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited moderate to high affinity for different biological targets, indicating their potential for diverse therapeutic applications (Faheem, 2018).

Synthesis and Anti-HIV-1 Screening

Another study by Sana Aslam et al. (2014) focused on the synthesis and screening of novel pyrazole derivatives for anti-HIV-1 activity. The study highlighted the potential of these compounds as potent anti-HIV agents, with some derivatives showing significant efficacy without toxicity in various cell lines (Aslam et al., 2014).

Metal-uptake Behavior of Pyrazole-containing Ligands

Research on pyrazole-containing ligands for metal uptake has also been conducted. A study by P. V. Berkel et al. (1997) investigated the metal-uptake capacities of a novel pyrazole-containing ligand, showing high selectivity and capacity for certain metals, which could be beneficial for environmental remediation and selective metal recovery processes (Berkel et al., 1997).

Electrolyte-controlled Redox Conductivity

The role of pyrazole derivatives in electrolyte-controlled redox conductivity and n-type doping in polyheterocycles was explored by C. J. Dubois et al. (2004). This study provides insights into the use of these derivatives in developing advanced materials for electronic applications (Dubois et al., 2004).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory potential of pyrazole derivatives was examined in various studies. For instance, a series of isoxazolyl thiazolyl pyrazoles synthesized by S. Mor et al. (2011) showed significant antibacterial and antifungal activities, highlighting their potential as new antimicrobial agents (Mor et al., 2011).

Future Directions

Pyrazole derivatives have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Mode of Action

Pyrazoles typically exert their effects by binding to their target proteins and modulating their activity .

Biochemical Pathways

Pyrazoles can affect a variety of biochemical pathways depending on their specific targets .

Result of Action

The effects would depend on the specific targets and pathways that the compound affects .

Properties

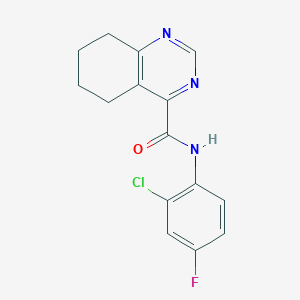

IUPAC Name |

N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-12(2)8-9-20-18(24)19(25)21-17-14-10-28(26,27)11-15(14)22-23(17)16-7-5-4-6-13(16)3/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAXALGJFHHPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2551988.png)

![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)